molecular formula C8H5Cl2FO B15202751 2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone CAS No. 408529-06-6

2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone

Cat. No.: B15202751
CAS No.: 408529-06-6
M. Wt: 207.03 g/mol
InChI Key: OGBGPZHQNCMSEK-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone is an organic compound that belongs to the class of halogenated ketones. It is characterized by the presence of chlorine and fluorine atoms attached to the ethanone structure, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone typically involves the halogenation of 1-(4-chlorophenyl)ethanone. One common method includes the reaction of 1-(4-chlorophenyl)ethanone with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce halogenated functional groups.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone involves its interaction with molecular targets through its halogenated functional groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-chlorophenyl)ethanone: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    1-(4-Chlorophenyl)-2-fluoroethanone: Lacks the chlorine atom, resulting in different chemical properties.

    2-Fluoro-1-(4-chlorophenyl)ethanone: Similar structure but with different halogenation pattern.

Uniqueness

2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and properties. This dual halogenation makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

408529-06-6

Molecular Formula

C8H5Cl2FO

Molecular Weight

207.03 g/mol

IUPAC Name

2-chloro-1-(4-chlorophenyl)-2-fluoroethanone

InChI

InChI=1S/C8H5Cl2FO/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H

InChI Key

OGBGPZHQNCMSEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)Cl)Cl

Origin of Product

United States

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